molecular formula C10H10Cl2Mo B1143921 DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM CAS No. 12793-13-4

DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM

Cat. No.: B1143921
CAS No.: 12793-13-4
M. Wt: 297.0324
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Description

Dichlorobis(cyclopentadienyl)molybdenum, also known as molybdocene dichloride, is an organomolybdenum compound with the formula (η⁵-C₅H₅)₂MoCl₂. It is a brownish-green air- and moisture-sensitive powder. This compound is part of the metallocene family, which includes compounds with two cyclopentadienyl anions bound to a metal center. This compound is primarily used in research laboratories to prepare various derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(cyclopentadienyl)molybdenum is typically synthesized from molybdocene dihydride by treatment with chloroform. The reaction is as follows:

(C5H5)2MoH2+2CHCl3(C5H5)2MoCl2+2CH2Cl2(C₅H₅)₂MoH₂ + 2 CHCl₃ → (C₅H₅)₂MoCl₂ + 2 CH₂Cl₂ (C5​H5​)2​MoH2​+2CHCl3​→(C5​H5​)2​MoCl2​+2CH2​Cl2​

This reaction involves the substitution of hydrogen atoms with chlorine atoms, resulting in the formation of this compound .

Industrial Production Methods

While this compound is mainly produced on a laboratory scale, the process involves handling air- and moisture-sensitive reagents under an inert atmosphere, typically using Schlenk techniques.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(cyclopentadienyl)molybdenum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of Grignard reagents or organolithium compounds .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield molybdenum(VI) compounds, while reduction can produce molybdenum(II) compounds. Substitution reactions can result in a variety of organomolybdenum compounds with different functional groups .

Scientific Research Applications

Dichlorobis(cyclopentadienyl)molybdenum has several scientific research applications, including:

Mechanism of Action

The mechanism by which dichlorobis(cyclopentadienyl)molybdenum exerts its effects involves its interaction with biological molecules. The compound can bind to DNA and proteins, potentially disrupting cellular processes. Its anti-cancer activity is thought to be related to its ability to interfere with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobis(cyclopentadienyl)molybdenum is unique due to its specific reactivity and potential biological activity. Unlike ferrocene, which is relatively inert, this compound can undergo a variety of chemical transformations. Compared to zirconocene and vanadocene dichlorides, it has shown potential anti-cancer activity, making it a compound of interest in medicinal chemistry .

Properties

CAS No.

12793-13-4

Molecular Formula

C10H10Cl2Mo

Molecular Weight

297.0324

Synonyms

DICHLOROBIS(CYCLOPENTADIENYL)MOLYBDENUM&

Origin of Product

United States

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